molecular formula C7H12ClN3OS B1521223 {[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 136389-69-0

{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride

Cat. No.: B1521223
CAS No.: 136389-69-0
M. Wt: 221.71 g/mol
InChI Key: HVRLCQPOXGURJT-UHFFFAOYSA-N
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Description

“{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 136389-69-0 . It has a molecular weight of 221.71 . The IUPAC name for this compound is (3,5-dimethyl-4-isoxazolyl)methyl imidothiocarbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3OS.ClH/c1-4-6 (3-12-7 (8)9)5 (2)11-10-4;/h3H2,1-2H3, (H3,8,9);1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis is achieved via a complex 2,3,6-trisubstituted pyridine synthesis process, exhibiting total regiocontrol and involving the Bohlmann-Rahtz heteroannulation of a 1-(oxazol-4-yl)enamine (Bagley et al., 2005). A similar synthesis process has been documented, emphasizing the compound's role in the production of complex antibiotic structures (Bagley et al., 2003).
  • Research on the compound has also delved into its reaction dynamics and structure, focusing on the chemistry of various heterocycles like pyridine, thiazole, and oxazole, and their coupling reactions under palladium catalysis. Key transformations in its synthesis involve selective palladium-catalyzed coupling reactions and condensation reactions to form the oxazole moiety (Kelly & Lang, 1995).

Biomedical Research and Pharmacology

  • While the compound is related to pharmacological agents, it's worth noting that specific biomedical applications or interactions, such as its role in cell growth assays or as a receptor antagonist in certain biological pathways, have been explored. For instance, its relation to the synthesis of molecules like dimethyl sulfoxide has been studied for its inhibitory properties on glutamate responses in hippocampal neurons, which could have implications in neuroscience and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).

Cellular and Molecular Biology

  • The compound is related to structures and reagents used in molecular biology, such as in the development of assays for cell growth and drug sensitivity, leveraging its chemical properties to facilitate specific biochemical interactions and measurements (Scudiero et al., 1988).

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c1-4-6(3-12-7(8)9)5(2)11-10-4;/h3H2,1-2H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLCQPOXGURJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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